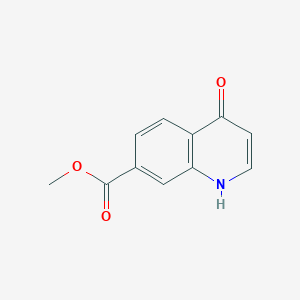

Methyl 4-hydroxyquinoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves a series of reactions. For instance, 4-hydroxyquinoline can be prepared from aniline and diethyl ethoxymethylenemalonate . There are also other methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Molecular Structure Analysis

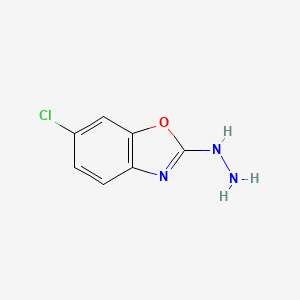

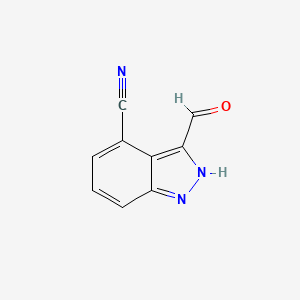

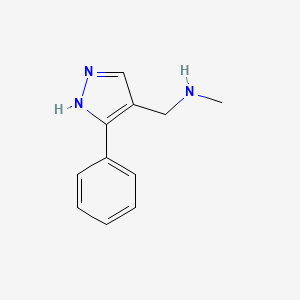

Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name for “Methyl 4-hydroxyquinoline-7-carboxylate” is methyl 4-oxo-1H-quinoline-7-carboxylate .

Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Aplicaciones Científicas De Investigación

-

Pharmaceutical and Medicinal Chemistry

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

-

Biological Applications of Coordinative Compounds

- Coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species, have versatile biological applications .

- The interest in these compounds arises from the valuable antimicrobial and antitumor activities evidenced by some species .

- They also have the ability to generate metal-containing polymers suitable for various medical purposes .

-

Synthesis of Fused Heterocycles

- 4-Hydroxy-2-quinolones, which are related to your compound, have been used in the synthesis of related four-membered to seven-membered heterocycles .

- These heterocycles have shown unique biological activities .

- The synthetic methodologies of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems have been discussed .

-

Synthetic Organic Chemistry

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .

- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

-

Biological and Pharmaceutical Activities

-

Natural and Synthetic Chemistry

- The chemistry of quinoline-2,4-diones, which are related to your compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .

- More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .

- Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .

-

Drug Research and Development

- The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

- Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

- This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

-

Synthesis of Bioactive Chalcone Derivatives

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Propiedades

IUPAC Name |

methyl 4-oxo-1H-quinoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQLGKJRTVBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyquinoline-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)

![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)